molecular formula C19H17F5N2O B4937617 1-(4-methylbenzyl)-4-(pentafluorobenzoyl)piperazine

1-(4-methylbenzyl)-4-(pentafluorobenzoyl)piperazine

Cat. No. B4937617
M. Wt: 384.3 g/mol
InChI Key: NXHBMTIESICDIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methylbenzyl)-4-(pentafluorobenzoyl)piperazine, also known as MPBP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

1-(4-methylbenzyl)-4-(pentafluorobenzoyl)piperazine acts as a selective agonist for the 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the 5-HT1A receptor leads to a decrease in the activity of adenylyl cyclase and an increase in the activity of potassium channels, resulting in hyperpolarization of the cell membrane. This leads to a decrease in the firing rate of neurons and a decrease in the release of neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
1-(4-methylbenzyl)-4-(pentafluorobenzoyl)piperazine has been shown to have a range of biochemical and physiological effects in various animal models. It has been shown to reduce anxiety-like behavior in rodents and to have antidepressant-like effects in some models of depression. 1-(4-methylbenzyl)-4-(pentafluorobenzoyl)piperazine has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-methylbenzyl)-4-(pentafluorobenzoyl)piperazine in lab experiments is its high selectivity for the 5-HT1A receptor, which allows for precise investigation of the role of this receptor in various physiological and pathological conditions. However, one limitation of using 1-(4-methylbenzyl)-4-(pentafluorobenzoyl)piperazine is its relatively short half-life, which requires frequent dosing in animal models.

Future Directions

There are several future directions for research involving 1-(4-methylbenzyl)-4-(pentafluorobenzoyl)piperazine. One direction is to investigate its potential use as a therapeutic agent for anxiety disorders and depression. Another direction is to investigate its interaction with other neurotransmitter systems such as the glutamate system. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of 1-(4-methylbenzyl)-4-(pentafluorobenzoyl)piperazine on the HPA axis.

Synthesis Methods

The synthesis of 1-(4-methylbenzyl)-4-(pentafluorobenzoyl)piperazine involves the reaction of 1-(4-methylbenzyl)piperazine with pentafluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then treated with hydrochloric acid to yield 1-(4-methylbenzyl)-4-(pentafluorobenzoyl)piperazine as a white crystalline solid.

Scientific Research Applications

1-(4-methylbenzyl)-4-(pentafluorobenzoyl)piperazine has been widely used in scientific research as a tool to study the function of the serotonin 5-HT1A receptor. It acts as a selective agonist for the 5-HT1A receptor and has been used to investigate the role of this receptor in various physiological and pathological conditions. 1-(4-methylbenzyl)-4-(pentafluorobenzoyl)piperazine has also been used to study the interaction of the 5-HT1A receptor with other neurotransmitter systems such as the dopamine system.

properties

IUPAC Name

[4-[(4-methylphenyl)methyl]piperazin-1-yl]-(2,3,4,5,6-pentafluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F5N2O/c1-11-2-4-12(5-3-11)10-25-6-8-26(9-7-25)19(27)13-14(20)16(22)18(24)17(23)15(13)21/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHBMTIESICDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F5N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Methylbenzyl)piperazin-1-yl](pentafluorophenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.